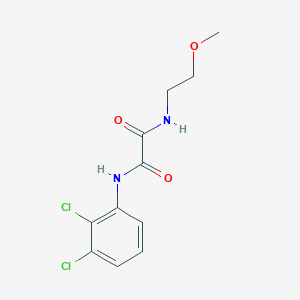
N-(2,3-dichlorophenyl)-N'-(2-methoxyethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-N'-(2-methoxyethyl)ethanediamide, commonly known as A836339, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of anilide derivatives and has been studied for its potential use as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of A836339 is not fully understood, but it is believed to act as a selective antagonist of the TRPV1 receptor. This receptor is involved in the sensation of pain and has been implicated in various diseases such as neuropathic pain, inflammatory pain, and cancer pain. A836339 has been shown to block the activation of this receptor, leading to the reduction of pain and inflammation.
Biochemical and Physiological Effects:
A836339 has been shown to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its anti-inflammatory properties. Additionally, A836339 has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine, indicating its potential use in the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
A836339 has several advantages for use in lab experiments. It has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of pain-relieving drugs. Additionally, A836339 has been shown to have a good safety profile, with no significant adverse effects reported in animal studies. However, the limitations of A836339 include its moderate yield and the need for further purification techniques to obtain a pure compound.
Orientations Futures
There are several future directions for the study of A836339. One potential direction is the development of A836339-based drugs for the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of A836339 and its potential use in the treatment of anxiety and depression. Further research is also needed to optimize the synthesis method of A836339 and improve the yield and purity of the compound.
Conclusion:
In conclusion, A836339 is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. It has been studied for its potential use in the treatment of various diseases and disorders, including pain, inflammation, anxiety, and depression. A836339 has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of pain-relieving drugs. Further research is needed to fully understand the mechanism of action of A836339 and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of A836339 involves the reaction of 2,3-dichlorophenyl isocyanate with 2-methoxyethylamine in the presence of a catalyst. The reaction proceeds via the formation of an intermediate urea, which then undergoes cyclization to form the final product. The yield of A836339 obtained through this method is reported to be moderate, and the purity of the compound can be improved through further purification techniques.
Applications De Recherche Scientifique
A836339 has been studied for its potential use in the treatment of various diseases and disorders. It has been shown to exhibit analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of pain-relieving drugs. Additionally, A836339 has been studied for its potential use in the treatment of anxiety and depression, as it has been shown to modulate the levels of neurotransmitters such as serotonin and norepinephrine.
Propriétés
IUPAC Name |
N'-(2,3-dichlorophenyl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O3/c1-18-6-5-14-10(16)11(17)15-8-4-2-3-7(12)9(8)13/h2-4H,5-6H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSKKBNUGMWZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dichloro-phenyl)-N'-(2-methoxy-ethyl)-oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-[(5-methyl-2-furyl)methyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5293671.png)
![7-methyl-2-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5293672.png)
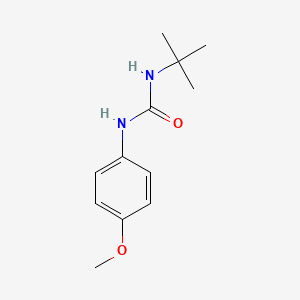
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5293685.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5293699.png)
![3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]carbonyl}quinoxalin-2(1H)-one](/img/structure/B5293709.png)

![5-[(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5293719.png)
![N-benzyl-1-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B5293726.png)
![2-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methylphenyl acetate](/img/structure/B5293728.png)
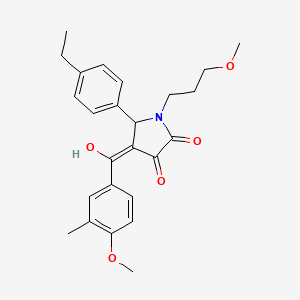
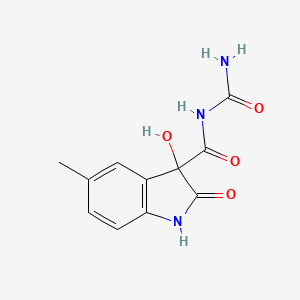
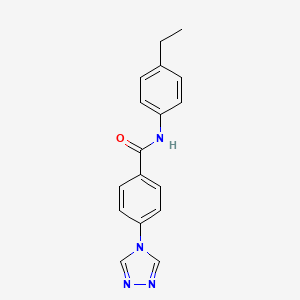
![1-{3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]-2-propen-1-yl}piperidine hydrochloride](/img/structure/B5293757.png)